N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
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Description
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C22H22N2O3S2 and its molecular weight is 426.55. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the 5-HT1A serotonin receptors . Serotonin (5-hydroxytryptamine, 5-HT) is an important neurotransmitter that plays a role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . It has been consistently implicated in the pathophysiology of a number of psychiatric disorders such as depression and anxiety .
Mode of Action
The compound interacts with its targets, the 5-HT1A serotonin receptors, through binding affinity . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity was studied . The most promising analogue displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites . Docking studies shed light on the relevant electrostatic interactions which could explain the observed affinity for this compound .
Biochemical Pathways
The compound affects the serotoninergic pathway . The 5-HT selective reuptake inhibitors (SSRIs) are currently the first-line therapy for depression . A serious drawback in the treatment by ssris is the delay of therapeutic benefits believed to be caused by the 5-ht1a auto receptors’ inhibitory role .
Result of Action
The result of the compound’s action is its binding affinity to the 5-HT1A serotonin receptors . This interaction can influence numerous physiological functions regulated by serotonin, potentially impacting conditions such as depression and anxiety .
Biological Activity
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H20N2O3S, with a molecular weight of approximately 426.6 g/mol. The structure features a sulfonamide group, which is known for its diverse biological activities. The presence of the benzo[b]thiophene moiety suggests potential applications in pharmaceuticals, particularly in anticancer and antimicrobial therapies.
Biological Activity
Anticancer Potential:
Research indicates that compounds with similar structural frameworks exhibit significant anticancer activity. For instance, a study on heterocyclic compounds demonstrated that derivatives containing quinoline and pyrrole rings showed promising cytotoxic effects against various cancer cell lines. In particular, the introduction of specific functional groups can enhance the compound's potency against cancer cells by modulating pathways involved in cell proliferation and apoptosis .
Antimicrobial Activity:
Sulfonamides have been historically recognized for their antibacterial properties. The sulfonamide group in this compound may contribute to its ability to inhibit bacterial growth by interfering with folate synthesis in bacteria . Similar compounds have shown effectiveness against a range of pathogens, suggesting that this compound could be explored for its antimicrobial potential.
Mechanism of Action:
The mechanism by which this compound exerts its biological effects may involve the modulation of key signaling pathways. For example, compounds with similar structures have been reported to activate apoptotic pathways or inhibit specific kinases involved in tumor growth .
Research Findings and Case Studies
Several studies have investigated the biological activity of structurally related compounds:
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Benzo[b]thiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
- Introduction of the Propan-2-yl Group: Alkylation reactions using appropriate alkyl halides are commonly employed.
- Attachment of the Sulfonamide Group: This step typically involves amidation reactions using sulfonyl chlorides or anhydrides.
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2/c1-14(10-17-13-28-20-5-3-2-4-19(17)20)23-29(26,27)18-11-15-6-7-21(25)24-9-8-16(12-18)22(15)24/h2-5,11-14,23H,6-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVSEBBIGDPTOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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